molecular formula C16H14FN3O4S2 B2496374 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-46-3

1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2496374
CAS No.: 868217-46-3
M. Wt: 395.42
InChI Key: CQXIKIQNWOURAU-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a specialized chemical scaffold designed for advanced pharmaceutical and neuropharmacology research. This compound features a 4,5-dihydro-1H-imidazole core, a structure recognized in scientific literature for its relevance in central nervous system (CNS) drug discovery. Compounds based on the 4,5-dihydro-1H-imidazole (imidazoline) scaffold have been investigated for a range of pharmacological activities, including as potential antidepressants, where some derivatives have demonstrated a unique combination of alpha-2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities . The molecular structure is further functionalized with a 4-fluorobenzenesulfonyl group. The benzenesulfonamide motif is a privileged structure in medicinal chemistry, often associated with binding to enzymatic targets and is found in potent inhibitors of various biologically relevant proteins . The presence of the 4-fluorophenyl subunit is a strategic modification frequently employed to enhance metabolic stability and optimize drug-like properties, as fluorine substitution can positively influence a molecule's bioavailability and interaction with target receptors . The second substituent, a (4-nitrophenyl)methylsulfanyl group, introduces a distinct electronic and steric profile, which may be utilized in structure-activity relationship (SAR) studies to probe the binding pocket of biological targets. This combination of features makes this compound a valuable chemical tool for researchers exploring new modulators of neurological receptors, such as the GABA-A system , or for the development of novel therapeutic agents for a variety of neurological dysfunctions. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4S2/c17-13-3-7-15(8-4-13)26(23,24)19-10-9-18-16(19)25-11-12-1-5-14(6-2-12)20(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXIKIQNWOURAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the reaction of aryl amidines with ketones under transition-metal-free conditions . This process can yield high amounts of the desired imidazole derivative through a rearrangement reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specialized catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium hydride for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives, including those related to imidazole structures, exhibit significant antibacterial properties. A study synthesized several novel imidazole and benzimidazole sulfonamides and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. The results indicated that many synthesized compounds showed promising antibacterial effects, suggesting potential applications in treating bacterial infections .

Antiviral Potential

The imidazole moiety is known for its role in various antiviral agents. Compounds containing this structure have been investigated for their ability to inhibit viral replication. The incorporation of sulfonyl groups enhances the pharmacological profile of these compounds, making them suitable candidates for further antiviral research.

Cytotoxicity Studies

Recent studies have focused on the anticancer properties of compounds similar to 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. For instance, a series of novel derivatives were synthesized and tested against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most promising compounds exhibited selective cytotoxicity towards cancer cells while showing reduced toxicity to non-cancerous cells, indicating their potential as targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of compounds like this compound. Research indicates that modifications in the sulfonyl and imidazole moieties can significantly influence biological activity. For example:

Modification TypeEffect on Activity
FluorinationIncreases lipophilicity and cellular uptake
Sulfonamide groupEnhances antibacterial potency
Nitro groupPotentially increases cytotoxicity against cancer cells

Case Study: Antibacterial Evaluation

In a study published in 2013, a series of novel sulfonamide compounds were synthesized and evaluated for antibacterial activity using microbroth dilution assays. The results indicated that certain derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of imidazole-based sulfonamides .

Case Study: Anticancer Activity

Another investigation focused on a group of sulfonamide derivatives containing imidazole structures. These compounds were tested for their effects on HeLa cell lines, revealing IC50 values indicating potent anticancer activity. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Mechanism of Action

The mechanism by which 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades, leading to changes in cellular responses.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitro groups (e.g., in Position 2 of the target compound) increase electrophilicity, which may influence binding affinity in biological systems .

Spectroscopic Characterization

  • IR Spectroscopy :

    • Absence of C=O stretching (~1660–1680 cm⁻¹) in the target compound confirms the absence of carbonyl-containing substituents, distinguishing it from analogs like 1-(4-nitrobenzoyl)-4,5-dihydroimidazoles .
    • S–C stretching vibrations (~1240–1255 cm⁻¹) are consistent across sulfanyl-substituted analogs .
  • NMR Spectroscopy :

    • The 4-fluorobenzenesulfonyl group exhibits distinct ¹⁹F NMR shifts (~−110 ppm), while nitro groups cause deshielding of adjacent protons in ¹H NMR .

Biological Activity

The compound 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while also presenting data tables that summarize key findings from various research studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12FNO3S2
  • Molecular Weight : 303.36 g/mol
  • CAS Number : 252561-33-4

The compound features a sulfonyl group, a nitrophenyl moiety, and an imidazole ring, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an antimicrobial agent, anti-inflammatory compound, and in cancer treatment. The following sections detail specific activities and mechanisms.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Mechanism : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
  • Findings : In vitro tests showed that derivatives of this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research has suggested that the imidazole ring can modulate inflammatory pathways:

  • Mechanism : Compounds with imidazole structures have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Case Study : A study demonstrated that a related imidazole derivative reduced inflammation in a murine model of arthritis by decreasing the expression of inflammatory markers.

Anticancer Potential

The compound's structure suggests potential anticancer activity:

  • Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Findings : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of dihydropteroate synthase
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production
AnticancerInduction of apoptosis via caspase activation

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against S. aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound exhibited zones of inhibition comparable to standard antibiotics.
  • Inflammation Model :
    • Objective : To assess anti-inflammatory effects in an arthritis model.
    • Methodology : Mice were treated with the compound and evaluated for swelling and cytokine levels.
    • Results : Significant reduction in joint swelling and cytokine levels was observed.
  • Cancer Cell Line Study :
    • Objective : To determine cytotoxicity against breast cancer cells.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : The compound showed dose-dependent cytotoxic effects on cancer cells.

Q & A

Basic: What are the key synthetic routes for preparing 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the imidazole core via cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions.
  • Step 2: Introduction of the 4-fluorobenzenesulfonyl group through nucleophilic substitution or sulfonylation reactions.
  • Step 3: Thioether linkage formation between the imidazole and 4-nitrobenzyl groups via alkylation using reagents like 4-nitrobenzyl bromide in polar aprotic solvents (e.g., DMF) .
    Key Optimization: Reaction temperatures (60–80°C) and catalysts (e.g., K₂CO₃) are critical for yield enhancement .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Confirms the dihydroimidazole ring (δ 3.2–4.0 ppm for CH₂ groups) and aromatic protons from fluorobenzenesulfonyl (δ 7.3–8.1 ppm) and nitrophenyl (δ 8.2–8.5 ppm) moieties .
    • ¹³C NMR: Identifies sulfonyl (C-SO₂ at ~115 ppm) and nitro (C-NO₂ at ~150 ppm) groups .
  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 423 [M+H]⁺) confirm molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability: Impurities in synthesized batches can skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions: Differences in cell lines (e.g., bacterial vs. mammalian) or solvent systems (DMSO vs. aqueous buffers) affect activity. Standardize protocols using guidelines like OECD 423 for toxicity assays .
  • Structural Analogues: Compare with structurally similar compounds (e.g., ’s imidazole-phenol derivative) to isolate the role of the nitro group in activity .

Advanced: What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, focusing on transition states and intermediates. For example, simulate sulfonyl group interactions with nucleophiles .
  • Reaction Pathway Databases: Tools like ICReDD integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, temperature) for regioselective substitutions .
  • Molecular Dynamics (MD): Study solvation effects on the nitrophenyl group’s electronic environment to guide solvent selection .

Advanced: How does the electronic nature of the 4-fluorobenzenesulfonyl and 4-nitrophenyl groups influence chemical stability?

Methodological Answer:

  • Electron-Withdrawing Effects: The -SO₂ and -NO₂ groups reduce electron density on the imidazole ring, increasing resistance to electrophilic attacks but enhancing susceptibility to nucleophilic substitutions at the sulfonyl carbon .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C, with nitro group reduction (to -NH₂) observed under acidic conditions .
  • Photostability: UV-Vis studies reveal nitro group-mediated photodegradation; use amber glassware or antioxidants (e.g., BHT) to mitigate .

Advanced: What experimental design principles optimize multi-step synthesis yields while minimizing side reactions?

Methodological Answer:

  • Factorial Design: Apply Taguchi or Box-Behnken designs to screen variables (e.g., molar ratios, reaction time). For example, optimize thioether formation by varying 4-nitrobenzyl bromide equivalents (1.2–1.5 eq) and temperature (50–70°C) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imidazole ring closure) and terminate reactions at ~90% completion .
  • Byproduct Analysis: LC-MS identifies side products (e.g., over-sulfonated derivatives), guiding reagent stoichiometry adjustments .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values. For example, test against dihydrofolate reductase (DHFR) due to structural similarity to sulfonamide inhibitors .
  • Docking Simulations: Use AutoDock or Schrödinger to predict binding interactions between the fluorobenzenesulfonyl group and enzyme active sites .
  • Mutagenesis Studies: Engineer DHFR mutants (e.g., Phe31→Ala) to assess if the nitro group’s steric bulk disrupts binding .

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